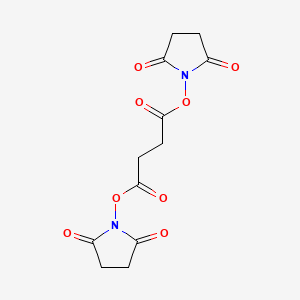

Bis(2,5-dioxopyrrolidin-1-yl) succinate

Vue d'ensemble

Description

Bis(2,5-dioxopyrrolidin-1-yl) succinate: is a chemical compound with the molecular formula C12H12N2O8. It is commonly used as a crosslinking agent in various biochemical applications, particularly in the study of protein-protein interactions. The compound is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation and molecular biology research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2,5-dioxopyrrolidin-1-yl) succinate is typically synthesized through the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

- Succinic acid is dissolved in a suitable solvent, such as dichloromethane.

- N-hydroxysuccinimide and dicyclohexylcarbodiimide are added to the solution.

- The reaction mixture is stirred at room temperature for several hours.

- The resulting product is purified by recrystallization or chromatography to obtain this compound in high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Large-scale mixing of succinic acid, N-hydroxysuccinimide, and dicyclohexylcarbodiimide in a suitable solvent.

- Continuous stirring and monitoring of reaction conditions to ensure optimal yield.

- Use of industrial-grade purification techniques such as large-scale chromatography or crystallization to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) succinate primarily undergoes nucleophilic substitution reactions due to the presence of the N-hydroxysuccinimide ester groups. These reactions typically involve the formation of amide bonds with primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: The compound reacts with primary amines under mild conditions, typically in aqueous or organic solvents. The reaction is often carried out at room temperature or slightly elevated temperatures.

Hydrolysis: In the presence of water, this compound can hydrolyze to form succinic acid and N-hydroxysuccinimide.

Major Products Formed:

Amide Formation: The primary product of the reaction with primary amines is the corresponding amide.

Hydrolysis Products: Succinic acid and N-hydroxysuccinimide are the major products formed during hydrolysis.

Applications De Recherche Scientifique

Bioconjugation and Crosslinking

The compound is extensively used in the synthesis of bioconjugates, where it aids in the formation of stable amide bonds between proteins and other biomolecules. This application is vital for developing novel biomaterials and drug delivery systems.

Table 1: Comparison of Crosslinking Agents

| Crosslinker | Spacer Length | Reactivity with Amines | Typical Applications |

|---|---|---|---|

| Bis(2,5-dioxopyrrolidin-1-yl) succinate | Medium | High | Protein crosslinking, drug delivery |

| Disuccinimidyl suberate | Long | Moderate | Protein crosslinking |

| Disuccinimidyl glutarate | Short | High | Bioconjugation |

Protein-Protein Interaction Studies

In biological research, this compound is employed as a crosslinking agent to stabilize transient protein complexes. This stabilization allows researchers to identify and characterize weak interactions that are crucial for cellular processes.

Case Study: Protein Complex Stabilization

A study demonstrated that using this compound significantly improved the detection of weak protein-protein interactions in a yeast two-hybrid assay. The compound's ability to form stable complexes facilitated the identification of novel interaction partners involved in signaling pathways.

Therapeutic Applications

The compound's capacity to form stable conjugates with biomolecules has led to its use in developing diagnostic tools and therapeutic agents. It plays a role in preparing antibody-drug conjugates (ADCs), which are designed for targeted cancer therapies.

Table 2: Therapeutic Applications of this compound

| Application Type | Description |

|---|---|

| Antibody-drug conjugates | Targeted delivery of cytotoxic agents to cancer cells |

| Diagnostic tools | Development of assays for disease markers |

| Vaccine development | Enhancing immunogenicity through conjugation |

Industrial Applications

In industrial settings, this compound is utilized in producing advanced materials such as hydrogels and polymeric networks. These materials have applications in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural extracellular matrices.

Mécanisme D'action

Molecular Targets and Pathways: Bis(2,5-dioxopyrrolidin-1-yl) succinate exerts its effects through the formation of covalent bonds with primary amines on proteins and other biomolecules. The N-hydroxysuccinimide ester groups react with the amine groups to form stable amide bonds. This crosslinking mechanism is crucial for stabilizing protein complexes and facilitating the study of protein interactions .

Comparaison Avec Des Composés Similaires

Disuccinimidyl Suberate: Another NHS ester-based crosslinking agent with a longer spacer arm, used for similar applications in protein crosslinking.

Disuccinimidyl Glutarate: A homobifunctional crosslinker with a shorter spacer arm, also used in bioconjugation and protein studies.

Disuccinimidyl Sulfoxide: A sulfoxide-containing crosslinker that provides complementary data to thiol-reactive and acidic residue-targeting reagents.

Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) succinate is unique due to its optimal spacer length and reactivity, making it highly effective for crosslinking applications. Its ability to form stable amide bonds under mild conditions sets it apart from other crosslinkers, providing reliable and reproducible results in various research and industrial applications.

Activité Biologique

Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate (DSS), is a chemical compound widely used in biochemical research due to its unique properties as a crosslinking agent. This compound plays a critical role in the formation of stable amide bonds with primary amines, making it an essential tool for studying protein-protein interactions and developing bioconjugates.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O8. It features N-hydroxysuccinimide (NHS) ester groups which are reactive towards primary amines, facilitating the formation of covalent bonds. The compound is characterized by its homobifunctional nature, allowing it to crosslink two different biomolecules effectively.

Target and Mode of Action

DSS primarily targets lysine residues in proteins, leading to crosslinking that can alter protein structure and function. The mechanism involves nucleophilic substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is typically carried out under mild conditions, making DSS a versatile reagent in various biochemical applications.

Biochemical Pathways

The primary pathway affected by DSS is the protein-protein interaction (PPI) pathway. By stabilizing transient or weak protein complexes, DSS aids in the identification and characterization of these interactions, which are crucial for understanding cellular processes.

Cellular Impact

DSS influences several cellular processes by modifying proteins involved in signaling pathways, gene expression, and metabolism. Its ability to form stable conjugates allows researchers to manipulate cellular functions for experimental purposes.

Dosage Effects

In laboratory settings, the effects of DSS vary with dosage. Higher concentrations can lead to increased crosslinking and potentially more significant alterations in protein functionality. Research indicates that optimal dosing is crucial for achieving desired outcomes without causing excessive interference with normal cellular processes.

Bioconjugation and Drug Development

DSS is extensively used in bioconjugation techniques to create stable conjugates between proteins and other molecules. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), which target specific cells for therapeutic purposes .

Diagnostic Tools

The compound's ability to stabilize protein complexes has led to its application in creating diagnostic tools that can detect specific biomolecular interactions, enhancing the sensitivity and specificity of assays.

Case Studies and Research Findings

Several studies have highlighted the utility of DSS in various contexts:

- Protein Interaction Studies : Research demonstrated that DSS effectively stabilizes complexes formed between proteins involved in critical signaling pathways. This stabilization aids in elucidating the dynamics of these interactions under physiological conditions .

- Therapeutic Applications : Studies have shown that compounds derived from DSS can be used to treat mitochondrial-related disorders by enhancing mitochondrial function through targeted drug delivery systems .

- Antibody-Drug Conjugates : The incorporation of DSS into ADC formulations has been shown to improve therapeutic efficacy by ensuring precise targeting of cancer cells while minimizing off-target effects .

Propriétés

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184444 | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30364-60-4 | |

| Record name | Disuccinimidyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disuccinimidyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Disuccinimidyl succinate facilitate the binding of bioactive molecules to the biodegradable diblock copolymers?

A1: Disuccinimidyl succinate acts as a linker molecule, enabling the attachment of bioactive molecules to the diblock copolymers. The research highlights that DSS achieves this through its reaction with the amine group present on the hydrophilic polyethylene glycol (PEG) chain of the copolymer []. This forms a stable amide bond, effectively conjugating the DSS to the polymer. DSS itself possesses two reactive succinimidyl ester groups. These groups can readily react with primary amines present on bioactive molecules like 5-aminoeosin (used as a model in the study) or biologically relevant molecules like peptides and growth factors. This reaction forms another stable amide bond, ultimately resulting in the covalent immobilization of the bioactive molecule onto the diblock copolymer. This ability to act as a bridge between the polymer and the bioactive molecule makes DSS a crucial component in modifying the surface of these biomaterials for applications like tissue engineering.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.